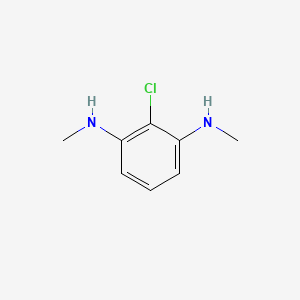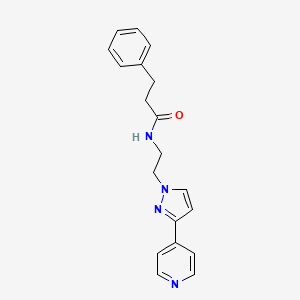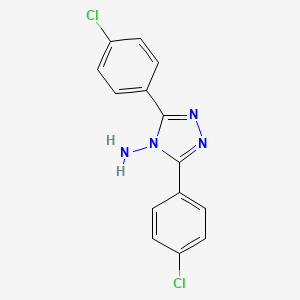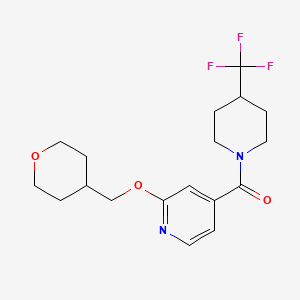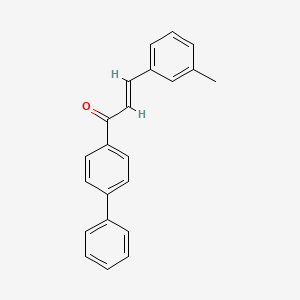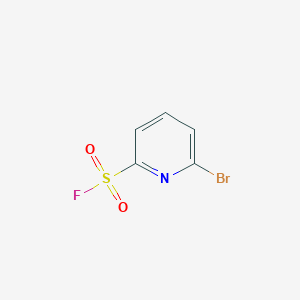
6-Bromopyridine-2-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromopyridine-2-sulfonyl fluoride is a chemical compound with the CAS Number: 1934413-84-9. It has a molecular weight of 240.05 and its IUPAC name is this compound .
Synthesis Analysis
Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science. Compared with current methods, direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .Molecular Structure Analysis
The InChI code for this compound is1S/C5H3BrFNO2S/c6-4-2-1-3-5 (8-4)11 (7,9)10/h1-3H . Chemical Reactions Analysis
Sulfonyl fluoride electrophiles have found significant utility as reactive probes in chemical biology and molecular pharmacology. As warheads, they possess the right balance of biocompatibility (including aqueous stability) and protein reactivity .Physical And Chemical Properties Analysis
This compound is a solid compound. It should be stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Synthesis Applications
Synthesis of Pyrazolo Sulfonyl Fluorides : The compound 6-Bromopyridine-2-sulfonyl fluoride has been utilized in the synthesis of various pyrazolo sulfonyl fluorides. This process exhibits a broad substrate specificity and operational simplicity, marking its significance in medicinal chemistry (Wu & Qin, 2023).
Fluorosulfonylation Reagent : This compound acts as a tris-electrophile and a sulfur(VI) fluoride exchange (SuFEx) clickable material, useful in the regioselective synthesis of 5-sulfonylfluoro isoxazoles (Leng & Qin, 2018).
Stereo-selective Construction : It has been applied in the stereo-selective construction of enaminyl sulfonyl fluorides, leading to enhanced antimicrobial activities in modified pharmaceuticals (Leng, Tang, Fang, Zhao, & Qin, 2020).
Chemical Properties and Synthesis
Connective Hub for SuFEx Chemistry : The compound serves as a robust connector for SuFEx click chemistry, facilitating the synthesis of unique sulfonate connections (Smedley, Giel, Molino, Barrow, Wilson, & Moses, 2018).
Electrochemical Oxidative Coupling : It's instrumental in the development of novel and efficient synthetic methods to access sulfonyl fluorides, a key motif in various applications (Laudadio, Bartolomeu, Verwijlen, Cao, de Oliveira, & Noël, 2019).
Aliphatic Sulfonyl Fluorides Synthesis : This compound plays a role in the synthesis of aliphatic sulfonyl fluorides, which are critical in chemical biology and molecular pharmacology (Xu, Xu, Yang, Cao, & Liao, 2019).
Material Science Applications
- Fuel-cell Membranes : In material science, it's used in the synthesis of fluorinated terpolymers with sulfonic acid side groups for fuel-cell membranes (Sauguet, Améduri, & Boutevin, 2006).
Other Applications
Stereoselective Construction of Enaminyl Sulfonyl Fluorides : It's involved in the development of a clickable connective hub for fluorosulfonylvinylation of amines, enhancing antimicrobial activities in pharmaceuticals (Leng, Tang, Fang, Zhao, & Qin, 2020).
Versatile Sulfur Fluoride Exchange Hubs : The compound assists in the construction of a new class of sulfonyl fluoride hubs, expanding the available structures and applications in various fields (Nie, Xu, Hong, Zhang, Mao, & Liao, 2021).
Synthesis of Sodium Sulfonates Precursors : Its role extends to the microwave-assisted synthesis of sodium sulfonates, which are precursors to sulfonyl chlorides and fluorides in medicinal chemistry applications (Alapafuja, Nikas, Shukla, Papanastasiou, & Makriyannis, 2009).
Mechanism of Action
Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science. Compared with current methods, direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .
Safety and Hazards
Future Directions
Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science. The future of this field lies in the development of new methods for the synthesis of sulfonyl fluorides, such as direct fluorosulfonylation with fluorosulfonyl radicals .
properties
IUPAC Name |
6-bromopyridine-2-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrFNO2S/c6-4-2-1-3-5(8-4)11(7,9)10/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFVBVFJHZEHRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methylbenzo[d]thiazol-2-yl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide](/img/structure/B2611724.png)
![3-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)propanamide](/img/structure/B2611726.png)
![2-[(2-Formylphenoxy)methyl]benzonitrile](/img/structure/B2611728.png)



![N-[2-(4-chlorophenyl)ethyl]-3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanamide](/img/structure/B2611736.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide](/img/structure/B2611737.png)
![2-[(2,5-Dimethylanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B2611741.png)
